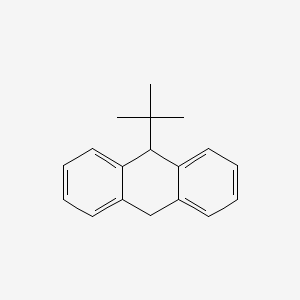
Octadecadiene-1,17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-Octadecadiene is an organic compound with the molecular formula C₁₈H₃₄ . It is a long-chain hydrocarbon featuring two double bonds located at the first and seventeenth positions of the carbon chain. This compound is part of the alkene family and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,17-Octadecadiene can be synthesized through various methods, including:
Hydrogenation of Polyunsaturated Fatty Acids: This method involves the partial hydrogenation of polyunsaturated fatty acids, which results in the formation of 1,17-Octadecadiene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols under acidic conditions to form the desired diene.
Industrial Production Methods
Industrial production of 1,17-Octadecadiene typically involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the diene .
Chemical Reactions Analysis
Types of Reactions
1,17-Octadecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,17-Octadecadiene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,17-Octadecadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,17-Octadecadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond at the first position.
1,9-Octadecadiene: A diene with double bonds at the first and ninth positions.
1,13-Octadecadiene: A diene with double bonds at the first and thirteenth positions.
Uniqueness
1,17-Octadecadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C18H34 |
|---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
octadeca-1,17-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-18H2 |
InChI Key |
GUYLTGCUWGGXHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


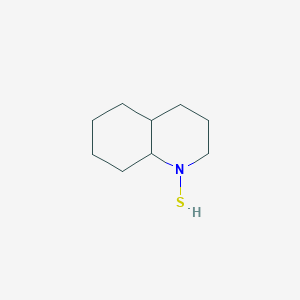
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
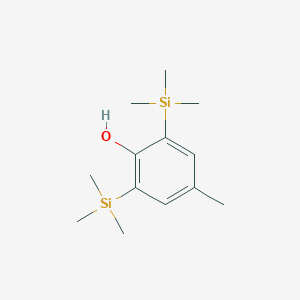
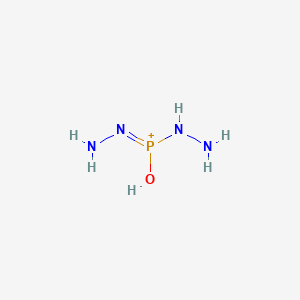
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
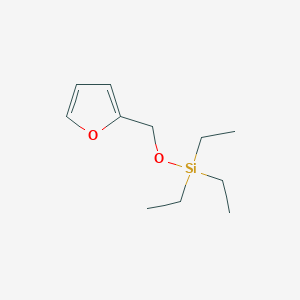

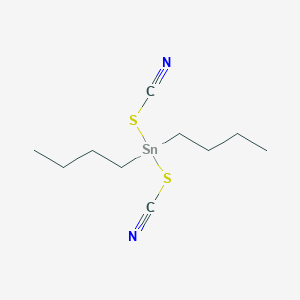
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
